3-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine

Kinase inhibition FXR modulation Pyrazole SAR

3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine (CAS 2101195-96-2) is a synthetic, fully substituted aminopyrazole bearing an azepane carbonyl moiety at the pyrazole 3‑position and a cyclopentyl substituent at the N1‑position. The compound has a molecular formula of C₁₅H₂₄N₄O and a molecular weight of 276.38 g/mol.

Molecular Formula C15H24N4O
Molecular Weight 276.384
CAS No. 2101195-96-2
Cat. No. B2478724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine
CAS2101195-96-2
Molecular FormulaC15H24N4O
Molecular Weight276.384
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=NN(C=C2N)C3CCCC3
InChIInChI=1S/C15H24N4O/c16-13-11-19(12-7-3-4-8-12)17-14(13)15(20)18-9-5-1-2-6-10-18/h11-12H,1-10,16H2
InChIKeyOGPPWAVSDPTHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine (CAS 2101195-96-2): Procurement-Quality Chemical Identity and Patent Landscape


3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine (CAS 2101195-96-2) is a synthetic, fully substituted aminopyrazole bearing an azepane carbonyl moiety at the pyrazole 3‑position and a cyclopentyl substituent at the N1‑position . The compound has a molecular formula of C₁₅H₂₄N₄O and a molecular weight of 276.38 g/mol . It appears in patent families directed to heterocyclic pyrazoles as receptor tyrosine kinase (RTK) inhibitors (e.g., US‑8853207‑B2) [1] and to cyclopentyl‑pyrazoles as FXR modulators (e.g., CN‑102791695‑A and the MX2012010217 family) [2], indicating industrial interest in this scaffold for therapeutic programs targeting metabolic, inflammatory, and oncologic indications.

Why Generic Substitution Fails for 3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine: Critical Scaffold-Specific Differentiation


The 3‑(azepane‑1‑carbonyl)‑1‑cyclopentyl‑1H‑pyrazol‑4‑amine scaffold cannot be generically substituted by simple pyrazole‑4‑amine analogs because the combination of the seven‑membered azepane amide and the N1‑cyclopentyl substituent creates a distinct three‑dimensional pharmacophore that dictates its target‑binding profile . Even closely related compounds such as 5‑(azepane‑1‑carbonyl)‑1‑cyclopentyl‑1H‑pyrazol‑4‑amine (CAS 1152866‑89‑1) or the simple 1‑cyclopentyl‑1H‑pyrazol‑4‑amine lack the regiochemistry or the azepane ring necessary to replicate the specific kinase‑inhibitory or FXR‑modulatory interactions claimed in the patent literature [1][2]. Substitution with a piperidine or morpholine amide, or with a different N1‑alkyl group, would alter the conformational ensemble, hydrogen‑bonding capability, and lipophilic surface, potentially leading to loss of potency, altered selectivity, or unfavorable pharmacokinetics—making procurement of the exact compound essential for reproducing reported biological results.

Quantitative Differentiation Evidence for 3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine: Head‑to‑Head and Cross‑Study Comparisons


Lack of Publicly Available Head‑to‑Head Comparator Data for 3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine

An exhaustive search of primary literature, patents, authoritative databases (PubChem, BindingDB), and reputable vendor technical datasheets was conducted for 3‑(azepane‑1‑carbonyl)‑1‑cyclopentyl‑1H‑pyrazol‑4‑amine (CAS 2101195‑96‑2). No direct head‑to‑head comparison studies, no cross‑study comparable datasets, and no class‑level quantitative inferences that meet the minimum evidence standards (i.e., containing both target‑compound data and comparator data from the same assay) were identified . The compound is listed structurally in patent families (US‑8853207‑B2, CN‑102791695‑A) but without disclosed IC₅₀, Kᵢ, or other quantitative activity values for this specific molecule [1][2]. Consequently, the evidence strength is classified as insufficient to support any quantitative differentiation claim.

Kinase inhibition FXR modulation Pyrazole SAR

Procurement‑Relevant Application Scenarios for 3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine Given Current Evidence Limitations


Receptor Tyrosine Kinase (RTK) Inhibitor Drug Discovery Programs

The compound falls within the scope of US‑8853207‑B2, which claims heterocyclic pyrazoles as RTK inhibitors. Research groups pursuing novel RTK inhibitors may obtain the compound to explore its activity against a panel of kinases, using the patent's general assay conditions as a starting point [1].

Farnesoid X Receptor (FXR) Modulator Lead Optimization

The compound is structurally related to the cyclopentyl‑pyrazole FXR modulators described in CN‑102791695‑A. It represents a specific azepane‑amide variant that could be evaluated for FXR agonism or antagonism in cell‑based reporter assays or in vivo dyslipidemia models [2].

Structure–Activity Relationship (SAR) Expansion Around the Azepane‑Pyrazole Scaffold

As a fully substituted aminopyrazole with a rare azepane amide, the compound serves as a key intermediate or reference standard for SAR studies aimed at understanding the effect of ring size and N‑substitution on biological activity, physicochemical properties, and metabolic stability .

Quote Request

Request a Quote for 3-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.